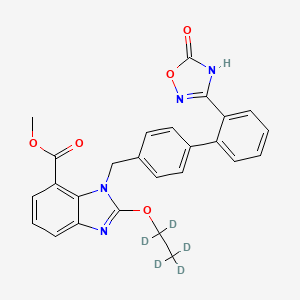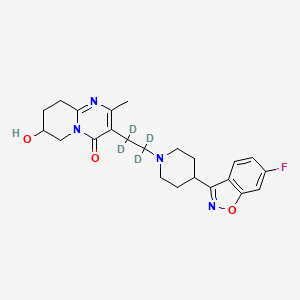
Azilsartan-d5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan-d5 Methyl Ester is a derivative of Azilsartan, an angiotensin II receptor blocker . It is used in the treatment of hypertension .
Synthesis Analysis
The synthesis of Azilsartan involves transformation of the CN group into amidoxime moiety . An improved process for the active pharmaceutical ingredient of Azilsartan has been developed .Molecular Structure Analysis
Azilsartan-d5 has a molecular formula of C25H20N4O5 and a molecular weight of 461.5 g/mol . The structure includes an imidazole ring and a 5-oxo-1,2,4-oxadiazole ring .Chemical Reactions Analysis
Azilsartan undergoes transformation under different conditions . It shows a greater extent of degradation up to 40% with hydrogen peroxide .Physical and Chemical Properties Analysis
Azilsartan-d5 has a molecular weight of 461.5 g/mol, a XLogP3-AA of 4.4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches
Research has explored various synthesis routes for Azilsartan and its derivatives. For instance, Shu Beiyan et al. (2010) described a synthesis method starting from 3-nitrophthalic acid 1-methyl ester, involving several steps including Curtius rearrangement and cyclization to afford Azilsartan-related compounds (Shu Beiyan, Wu Xuesong, & Cen Junda, 2010). Similarly, Srinivas Garaga et al. (2015) developed a commercially viable process for Azilsartan medoxomil, highlighting an improved synthesis route that achieves high purity and yield (Srinivas Garaga et al., 2015).
Crystal Structure and Polymorphism
The crystal structure of Azilsartan polymorphs has been studied, providing insights into their stability and solubility characteristics. Yuhua Ge et al. (2016) detailed the preparation and analysis of Azilsartan Type I crystal, offering comparative data on its physicochemical properties (Yuhua Ge, Tingting Li, & Jing-Song Cheng, 2016).
Pharmacodynamics and Therapeutic Potential
Antihypertensive Efficacy
Research comparing Azilsartan with other angiotensin II receptor blockers (ARBs) has demonstrated its potent antihypertensive effects. Studies have shown that Azilsartan provides superior 24-hour blood pressure control compared to other ARBs, attributed to its potent and persistent binding to AT1 receptors (T. Kurtz & T. Kajiya, 2012).
Anti-inflammatory and Antioxidant Effects
Azilsartan has been studied for its potential beyond blood pressure control, including anti-inflammatory and antioxidant effects. A study by A. A. de Araújo et al. (2014) found that Azilsartan increased anti-inflammatory cytokines and decreased bone loss in a rat model of periodontitis, suggesting additional therapeutic benefits (A. A. de Araújo et al., 2014).
Analytical and Quality Control Studies
Analytical Method Development
There is a focus on developing robust analytical methods for Azilsartan and its combinations. Pintu B Prajapati et al. (2022) presented a high-pressure liquid chromatographic method for synchronous estimation of multiple fixed-dose combinations (FDCs) of Azilsartan Medoxomil, highlighting a multipurpose approach to reduce time, cost, and solvent use in pharmaceutical analysis (Pintu B Prajapati et al., 2022).
Mechanism of Action
Target of Action
Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
this compound functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, this compound inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .
Pharmacokinetics
this compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of this compound is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Azilsartan-d5 Methyl Ester interacts with angiotensin II receptor type I . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from this receptor than other ARBs . These interactions play a crucial role in its function as an antihypertensive agent.
Cellular Effects
Azilsartan has been shown to have beneficial effects on cellular mechanisms of cardiometabolic disease . It enhances adipogenesis and affects the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . Azilsartan also inhibits vascular cell proliferation .
Molecular Mechanism
This compound lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, reducing blood pressure .
Temporal Effects in Laboratory Settings
It is known that Azilsartan has a half-life of approximately 11 hours , indicating its stability in the body over this period.
Dosage Effects in Animal Models
In animal models, Azilsartan has been shown to prevent endothelial dysfunction more potently than other ARBs . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in blood pressure regulation . It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Properties
IUPAC Name |
methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMXVTVLQVGYLX-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)








![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)


